Structural Differentiation from Phenstatin: Selenium vs. Oxygen at the 4′-Position
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone differs from the benchmark benzophenone phenstatin — which carries a 4′-methoxy group — by replacement of the oxygen atom with selenium (SeCH3 vs. OCH3) . This atomic substitution is not isosteric: the C–Se bond length (1.98 Å) is substantially longer than C–O (1.43 Å), altering the spatial orientation of the para-substituent within the colchicine binding pocket of β-tubulin . In the structurally analogous isocombretastatin series reported by Pang et al. (2017), the 3-methylseleno derivative (compound 11a) was the most potent across the entire library, achieving IC50 values of 2–34 nM against 12 cancer cell lines, and its phosphate prodrug achieved 72.9% tumour growth inhibition in xenograft models — outperforming both isoCA-4P (52.2%) and CA-4P (47.6%) . Phenstatin itself has a reported tubulin polymerization IC50 of ~3.45 μM, positioning the selenium-modified benzophenone class at a potential ~100–1000-fold potency advantage over the parent oxygen-containing benzophenone in this target space .
| Evidence Dimension | Atomic substitution at para-position of non-trimethoxyphenyl ring (Se vs. O); consequent impact on tubulin-mediated anticancer potency |
|---|---|
| Target Compound Data | SeCH3 at 4′-position (methylselanyl group); target compound is a direct 4′-methylseleno benzophenone analog |
| Comparator Or Baseline | Phenstatin: OCH3 at 4′-position; tubulin polymerization IC50 ≈ 3.45 μM (3,450 nM). Selenium isocombretastatin 11a: IC50 2–34 nM across 12 cancer cell lines. isoCA-4P: 52.2% tumour growth inhibition; CA-4P: 47.6% |
| Quantified Difference | Isocombreastatin series: ~100–1000× potency gain (nM vs. μM). In vivo: 72.9% vs. 52.2% (isoCA-4P) and 47.6% (CA-4P) tumour inhibition |
| Conditions | Compound 11a: 12 human cancer cell lines (including drug-resistant lines); xenograft mouse model for 11ab prodrug. Phenstatin tubulin IC50: bovine tubulin polymerization assay |
Why This Matters
Procurement of a selenium-containing benzophenone enables access to a potency regime that is inaccessible to classical oxygen- and sulfur-based benzophenone analogs, positioning the compound as a tool for investigating selenium-dependent enhancement of tubulin-targeted anticancer activity.
- [1] Pang, Y. et al. (2017) 'Design, Synthesis, and Biological Evaluation of Novel Selenium-Containing Isocombretastatins and Phenstatins as Antitumor Agents', Journal of Medicinal Chemistry, 60(17), pp. 7300–7314. View Source
- [2] Chen, Z. et al. (2020) 'Rational design and action mechanisms of chemically innovative organoselenium in cancer therapy', Chemical Communications, 56, pp. 1792–1806. View Source
- [3] BindingDB. BDBM50156812: PHENSTATIN — Tubulin Polymerization Inhibition IC50. Available at: https://bindingdb.org View Source
